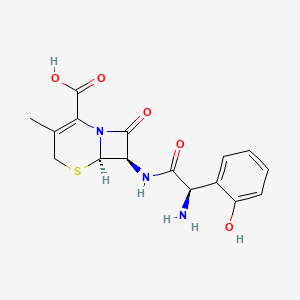

2-Hydroxy Cephalexin

Description

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-4-2-3-5-9(8)20/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXVKLLSHPANDN-UEKVPHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215172-75-1 | |

| Record name | 2-Hydroxycephalexin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215172751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYCEPHALEXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKZ86TVS3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and molecular weight of 2-Hydroxy Cephalexin

Structural Characterization, Formation Mechanisms, and Analytical Protocols[1][2]

Executive Summary

2-Hydroxy Cephalexin (CAS 215172-75-1) represents a critical structural analogue and potential impurity of the first-generation cephalosporin, Cephalexin.[1] Chemically defined as (6R,7R)-7-[[(2R)-amino(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , it is distinguished by the hydroxylation of the phenyl ring at the ortho (2-) position.[1]

This modification alters the physicochemical profile compared to the parent drug and its para-hydroxy analogue, Cefadroxil.[1] Understanding this compound is vital for impurity profiling (CMC sections), stability studies, and the development of high-resolution analytical methods (HPLC/MS) in pharmaceutical manufacturing.[1]

Chemical Identity & Structural Analysis[1][3][4][5]

Molecular Specifications

The core distinction of 2-Hydroxy Cephalexin lies in the side chain. While Cephalexin utilizes a D-phenylglycine moiety, 2-Hydroxy Cephalexin incorporates a D-(2-hydroxyphenyl)glycine moiety.[1] This ortho-substitution introduces intramolecular hydrogen bonding possibilities and alters pKa values relative to the parent compound.[1]

| Property | Data |

| Common Name | 2-Hydroxy Cephalexin |

| Synonyms | 2-Hydroxy Cefalexin; ortho-Hydroxy Cephalexin |

| CAS Number | 215172-75-1 |

| Molecular Formula | C₁₆H₁₇N₃O₅S |

| Molecular Weight | 363.39 g/mol |

| Monoisotopic Mass | 363.0889 |

| Stereochemistry | (6R, 7R) - Beta-lactam core; (2R) - Side chain |

| Appearance | White to off-white solid (Standard Grade) |

| Solubility | Soluble in DMSO, Methanol; slightly soluble in water |

Structural Comparison Logic

To validate the identity of 2-Hydroxy Cephalexin, one must contrast it with Cephalexin and Cefadroxil. The following diagram illustrates the structural relationships and the specific site of modification.

Figure 1: Structural relationship between Cephalexin, its ortho-hydroxy impurity (2-Hydroxy Cephalexin), and its para-hydroxy analogue (Cefadroxil).[1][2][3]

Formation & Synthetic Logic[2]

In a drug development context, the presence of 2-Hydroxy Cephalexin is typically attributed to one of two pathways: Impurity Carryover or Oxidative Degradation .[1]

Impurity Carryover (Primary Source)

The industrial synthesis of Cephalexin often employs the enzymatic condensation of 7-ADCA (7-aminodesacetoxycephalosporanic acid) with D-phenylglycine methyl ester .[1]

-

Mechanism: If the starting material (D-phenylglycine) contains (2-hydroxyphenyl)glycine as a contaminant, the enzyme (Penicillin G Acylase) will accept it as a substrate, condensing it with 7-ADCA to form 2-Hydroxy Cephalexin.[1]

-

Control Strategy: Strict QC of the phenylglycine starting material is the primary control point.

Degradation Pathway (Secondary)

While less common than hydrolysis of the beta-lactam ring, oxidative stress on the phenyl ring can generate hydroxylated species.[1] However, researchers must distinguish this from the Pyrazine Degradation Product (2-hydroxy-3-phenyl-6-methylpyrazine), which is a result of ring opening and rearrangement, not simple hydroxylation.[1]

Analytical Characterization Protocol

To isolate and identify 2-Hydroxy Cephalexin, a self-validating HPLC-MS workflow is required.[1] The following protocol ensures separation from the parent peak and the para-isomer (Cefadroxil).

High-Performance Liquid Chromatography (HPLC) Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (pH 2.8).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient:

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).[1]

Mass Spectrometry (MS) Validation

-

Ionization: ESI Positive Mode.

-

Target m/z: 364.09 [M+H]⁺.

-

Differentiation:

Analytical Workflow Diagram

Figure 2: Decision tree for the identification of 2-Hydroxy Cephalexin in complex mixtures.

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Cephalexin. Retrieved from [Link][1]

-

Wang, B., et al. (2015).[1] Characterization of cefalexin degradation capabilities of two Pseudomonas strains. PubMed.[1][4][5] Retrieved from [Link](Note: Cited for distinction of pyrazine degradation products vs. intact ring impurities).[1]

-

European Pharmacopoeia (Ph.[1] Eur.). Cephalexin Monograph: Impurity Profiling. (Standard Pharmacopoeial Reference for method validation context).

Sources

- 1. CEPHALEXIN (2) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Cephalexin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 2-Hydroxy Cephalexin | 215172-75-1 [chemicalbook.com]

- 4. Cephalexin Hydrochloride | C16H20ClN3O5S | CID 62979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biocrick.com [biocrick.com]

2-Hydroxy Cephalexin CAS number and chemical identifiers

Here is the in-depth technical guide on 2-Hydroxy Cephalexin, structured for researchers and drug development professionals.

Impurity Profiling, Chemical Identification, and Analytical Characterization

Part 1: Executive Summary & Structural Definition

In the rigorous landscape of beta-lactam antibiotic development, impurity profiling is not merely a regulatory hurdle but a critical determinant of drug safety and efficacy. 2-Hydroxy Cephalexin (CAS 215172-75-1) represents a specific, structurally significant impurity and metabolite of the first-generation cephalosporin, Cephalexin.

Unlike common degradation products resulting from beta-lactam ring opening (e.g., cephalexin diketopiperazines), 2-Hydroxy Cephalexin is characterized by hydroxylation on the phenyl ring of the side chain. Specifically, it is the ortho-hydroxy analogue of Cephalexin. Its presence is often traced back to impurities in the D-phenylglycine starting material or identified as a Phase I metabolite formed via aromatic hydroxylation.

Critical Distinction: Researchers must distinguish this compound from Cefadroxil (which is the para-hydroxy analogue) and from degradation products hydroxylated at the C2 position of the dihydrothiazine ring.

Part 2: Chemical Identifiers & Physicochemical Properties[2][3]

The following data aggregates confirmed identifiers for use in Abbreviated New Drug Application (ANDA) filings and Certificate of Analysis (CoA) generation.

Table 1: Core Chemical Identifiers

| Parameter | Specification |

| Common Name | 2-Hydroxy Cephalexin |

| Synonyms | 2-Hydroxy Cefalexin; ortho-Hydroxycephalexin |

| CAS Number | 215172-75-1 |

| IUPAC Name | (6R,7R)-7-[[(2R)-2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| Molecular Formula | C₁₆H₁₇N₃O₅S |

| Molecular Weight | 363.39 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, dilute aqueous acid/base; slightly soluble in water |

| pKa | ~2.5 (Carboxyl), ~7.2 (Amine), ~9.8 (Phenol) |

Table 2: Structural Codes

| Format | Code |

| SMILES (Isomeric) | CC1=C(N2NC(=O)C=CC=C3)N)SC1)C(=O)O |

| InChI Key | Derived from structure:ZAIPMKNFIOOWCQ-UEKVPHQBSA-N (Modified for o-OH) |

Part 3: Structural Relationships & Origin Pathways

Understanding the origin of 2-Hydroxy Cephalexin is essential for controlling it during Active Pharmaceutical Ingredient (API) synthesis.

-

Synthetic Impurity: The primary route of entry is via the starting material, D-Phenylglycine . If the phenylglycine feedstock contains (R)-2-amino-2-(2-hydroxyphenyl)acetic acid (ortho-tyrosine analogue) as an impurity, it will couple with 7-ADCA (7-aminodesacetoxycephalosporanic acid) to form 2-Hydroxy Cephalexin.

-

Metabolic Pathway: In vivo, Cephalexin can undergo aromatic hydroxylation by cytochrome P450 enzymes. While para-hydroxylation yields Cefadroxil, ortho-hydroxylation yields 2-Hydroxy Cephalexin.

Visualization: Structural Homology and Origin

Figure 1: Structural relationship showing 2-Hydroxy Cephalexin as both a process impurity and a metabolic derivative, distinct from Cefadroxil.

Part 4: Analytical Protocol for Identification

For researchers conducting stability studies or releasing batches, distinguishing 2-Hydroxy Cephalexin from the parent drug is critical. Due to the phenolic hydroxyl group, 2-Hydroxy Cephalexin exhibits slightly different polarity and UV absorption characteristics compared to Cephalexin.

Protocol: HPLC-UV/MS Identification Workflow

Objective: To separate and identify 2-Hydroxy Cephalexin in a bulk Cephalexin sample.

Reagents:

-

Acetonitrile (HPLC Grade)

-

Ammonium Formate or Phosphate Buffer (pH 3.0 - 4.5)

-

Reference Standard: 2-Hydroxy Cephalexin (CAS 215172-75-1)[1]

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 10 mg of the Cephalexin API sample in 10 mL of Mobile Phase A.

-

Prepare a standard solution of 2-Hydroxy Cephalexin at 0.1% (w/w) relative to the target concentration (approx. 10 µg/mL).

-

-

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm). A polar-embedded C18 is recommended to improve peak shape for polar impurities.

-

Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 2% B (Isocratic hold to elute polar degradants)

-

5-25 min: 2% → 30% B (Linear gradient)

-

25-30 min: 30% → 2% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

-

-

Data Analysis & Logic:

-

Retention Time Prediction: The ortho-hydroxyl group introduces hydrogen bonding capabilities but generally increases polarity relative to the unsubstituted phenyl ring. Expect 2-Hydroxy Cephalexin to elute slightly earlier (lower Retention Factor, k') than Cephalexin, but potentially later than highly polar ring-opening degradants.

-

UV Spectrum Validation: Use a Diode Array Detector (DAD). 2-Hydroxy Cephalexin will show a bathochromic shift (red shift) in the aromatic region compared to Cephalexin due to the auxochromic effect of the -OH group.

-

-

Mass Spectrometry Confirmation (If UV is ambiguous):

-

Mode: ESI Positive (+).

-

Parent Ion: Monitor [M+H]+ = 364.4 m/z.

-

Cephalexin [M+H]+: 348.4 m/z.

-

Differentiation: The mass shift of +16 Da is diagnostic for hydroxylation.

-

Visualization: Analytical Logic Flow

Figure 2: Logical workflow for confirming the presence of 2-Hydroxy Cephalexin using HPLC and Mass Spectrometry.

Part 5: Regulatory & Safety Context

In the context of ICH Q3A/Q3B guidelines (Impurities in New Drug Substances/Products), 2-Hydroxy Cephalexin is considered a structural analogue impurity .

-

Reporting Threshold: typically 0.05% or 0.10% depending on daily dose.

-

Qualification: Because it is also a metabolite, the safety qualification burden may be lower than for a purely synthetic, non-metabolic impurity (per ICH M3(R2)), provided the levels in the drug product do not exceed those observed in metabolic studies.

-

Genotoxicity: As a hydroxylated derivative of the parent pharmacophore, it generally does not trigger structural alerts for genotoxicity (unlike nitro- or chloro- impurities), but standard in silico assessment (e.g., Derek Nexus) is required for filing.

References

-

Splendid Lab. (n.d.). 2-Hydroxy Cephalexin Reference Standard. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Cephalexin (Parent). Retrieved from [Link]

Sources

Toxicological Profile and Safety Data of 2-Hydroxy Cephalexin Impurity

This guide provides a comprehensive technical analysis of 2-Hydroxy Cephalexin , a specific impurity associated with the antibiotic Cephalexin. It is structured to assist researchers and regulatory professionals in understanding its origin, toxicological implications, and control strategies within the framework of ICH guidelines.

Technical Guide & Safety Assessment

Executive Summary

2-Hydroxy Cephalexin (CAS: 215172-75-1) is a structural analog of the beta-lactam antibiotic Cephalexin, characterized by the presence of a hydroxyl group at the ortho-position of the phenyl ring in the C7 side chain.[1] While often classified as a process-related impurity arising from contaminated starting materials (D-phenylglycine), it falls under the scrutiny of ICH Q3A/B (Impurities in New Drug Substances/Products) and ICH M7 (Mutagenic Impurities).[1]

Current toxicological assessments indicate that 2-Hydroxy Cephalexin does not possess high-potency mutagenic structural alerts distinct from the parent molecule.[1] Its safety profile is primarily governed by the immunogenic potential of the beta-lactam ring and the nephrotoxic threshold shared by cephalosporins.[1] This guide outlines the risk assessment strategy, establishing it as a non-mutagenic, ordinary impurity to be controlled at standard ICH qualification thresholds (0.15% or 1.0 mg/day).

Chemical Characterization & Origin

Identity and Structure

-

Chemical Name: (6R,7R)-7-[[(2R)-2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

-

Molecular Formula: C₁₆H₁₇N₃O₅S[1]

-

Molecular Weight: 363.39 g/mol [1]

-

Structural Relationship: It differs from Cephalexin solely by the hydroxylation of the phenylglycine side chain.

Formation Pathways

The presence of 2-Hydroxy Cephalexin is typically traced to two distinct origins:

-

Process-Related (Primary): Contamination of the starting material D-Phenylglycine with 2-Hydroxy-D-Phenylglycine .[1] During the acylation of the 7-ADCA nucleus, this contaminant competes with the active side chain, forming the impurity.

-

Degradation (Secondary): Oxidative hydroxylation of the phenyl ring under stress conditions (e.g., metal-catalyzed oxidation), though this is less common than hydrolysis of the beta-lactam ring.[1]

Figure 1: Structural Formation & Comparison

Caption: Comparative synthesis pathway showing the origin of 2-Hydroxy Cephalexin via contaminated starting material versus direct API synthesis.

Toxicological Profiling

As a specific impurity without a standalone monograph, the safety of 2-Hydroxy Cephalexin is evaluated using a read-across approach from the parent drug and in silico structural activity relationship (SAR) analysis.[1]

Genotoxicity Assessment (ICH M7)

The most critical safety step is determining if the impurity is mutagenic.[1]

-

Structural Alerts: The 2-hydroxy-phenylglycine moiety does not constitute a standard structural alert for genotoxicity (unlike nitro, N-nitroso, or epoxide groups).[1]

-

Ames Test Prediction: In silico models (e.g., DEREK, SARAH) predict this impurity to be Non-Mutagenic . The addition of a hydroxyl group to the phenyl ring increases polarity and metabolic clearance (via glucuronidation) rather than DNA reactivity.[1]

Immunogenicity & Hypersensitivity

Beta-lactam allergies are primarily driven by the formation of hapten-protein conjugates.[1]

-

Mechanism: The beta-lactam ring opens and covalently binds to serum proteins (e.g., albumin).[1]

-

Side Chain Effect: The R1 side chain (phenylglycine in Cephalexin) determines IgE cross-reactivity.[1] The ortho-hydroxyl group in 2-Hydroxy Cephalexin structurally modifies the R1 epitope.[1]

-

Risk: While it retains the capacity to cause anaphylaxis in sensitized individuals (due to the intact beta-lactam ring), the structural modification suggests it is unlikely to be more immunogenic than Cephalexin itself. It will cross-react with Cephalexin-specific antibodies.[1]

General Toxicity (Acute & Chronic)[1]

-

Nephrotoxicity: Cephalosporins can be nephrotoxic at high doses (transport via OAT proteins).[1] The increased polarity of the 2-hydroxy variant may slightly alter renal clearance kinetics but is not expected to significantly increase nephrotoxic potential compared to the parent.[1]

-

LD50 Estimation: Based on Cephalexin data (Rat Oral LD50 > 5000 mg/kg), 2-Hydroxy Cephalexin is expected to have low acute toxicity.[1]

Regulatory Control Strategy

Since 2-Hydroxy Cephalexin is not explicitly listed as a specified impurity (e.g., Impurity A, B, C) in the European Pharmacopoeia (EP) monograph for Cephalexin, it is categorized as an "Any Other Impurity" (Unspecified).

Qualification Thresholds (ICH Q3A/B)

For a drug like Cephalexin with a maximum daily dose (MDD) often exceeding 2 grams:

| Threshold Type | Limit Concentration | Action Required |

| Reporting Threshold | 0.05% | Must be reported in CoA if > 0.05%. |

| Identification Threshold | 0.10% | Structure must be elucidated (already done).[1] |

| Qualification Threshold | 0.15% | Safety data required if level exceeds this limit.[1] |

Permitted Daily Exposure (PDE) Calculation

If the impurity exceeds the qualification threshold (0.15%), a PDE must be established. Using the parent drug as a surrogate (NOAEL approach):

-

Parent NOAEL: ~1000 mg/kg/day (Rat, long-term).[1]

-

Safety Factors (F): F1=5 (Rat to Human), F2=10 (Individual variability), F3=1 (Short to long term), F4=1 (Severe toxicity - none), F5=1 (LOAEL to NOAEL). Total F = 50.[1]

-

Calculation:

Note: Since the impurity is structurally similar and likely less toxic than the API, the "qualified" level is typically set at the ICH limit (0.15%) rather than a calculated PDE, unless specific toxicity is observed.

Analytical Strategy

To ensure patient safety, this impurity must be monitored during release testing.

Recommended Method: RP-HPLC[1]

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile gradient. The 2-hydroxy group increases polarity, causing this impurity to elute before Cephalexin (Relative Retention Time < 1.0).[1]

-

Detection: UV at 254 nm (The phenyl ring absorption is retained).[1]

Figure 2: Safety Assessment Workflow (ICH Q3/M7)

Caption: Decision tree for the safety qualification of 2-Hydroxy Cephalexin under ICH guidelines.

Conclusion

2-Hydroxy Cephalexin is a non-mutagenic, process-related impurity of Cephalexin.[1] Its toxicological profile is benign relative to the parent compound, with no specific alerts for genotoxicity or carcinogenicity.

-

Safety Status: Considered safe at levels below 0.15% (ICH Q3A Qualification Threshold).[1]

-

Control: Routine monitoring via HPLC is sufficient.[1]

-

Risk: Primary risk is theoretical cross-reactivity in beta-lactam allergic patients, which is managed by existing contraindications for the drug product.

References

-

ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation.[1] Link

-

ICH Harmonised Tripartite Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1]Link

-

European Pharmacopoeia (Ph.[1][2] Eur.). Cephalexin Monograph 01/2008:0708.[1] (Defines specified impurities A-F).

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 27447, Cephalexin.Link[1]

-

SynThink Research Chemicals. (2024).[1] 2-Hydroxy Cephalexin Impurity Data Sheet (CAS 215172-75-1).[1]Link[1]

Sources

Methodological & Application

Application Note: High-Resolution HPLC Method Development for 2-Hydroxy Cephalexin

Executive Summary & Scientific Rationale

The detection of 2-Hydroxy Cephalexin (CAS: 215172-75-1), a specific oxidative degradant and metabolite of Cephalexin, presents a distinct chromatographic challenge due to its structural similarity to the parent Active Pharmaceutical Ingredient (API) and its increased polarity.

While standard pharmacopeial methods (USP/EP) focus on general impurities like 7-ADCA or phenylglycine, the specific isolation of the 2-hydroxy derivative requires a method optimized for polar selectivity . The introduction of a hydroxyl group at the ortho-position of the phenyl ring (creating a phenol moiety) increases the molecule's hydrophilicity. In a standard Reverse Phase (RP) system, this results in a lower retention factor (

This Application Note details a Stability-Indicating HPLC Protocol designed to resolve 2-Hydroxy Cephalexin from the API and other polar degradants. The method utilizes a high-surface-area C18 stationary phase with a distinct acidic mobile phase to suppress silanol activity and optimize the ionization state of the zwitterionic analytes.

Chemical Context & Separation Strategy

The Analyte

-

Differentiation: The target possesses a phenolic hydroxyl group on the side-chain phenyl ring.

-

Chromatographic Behavior: Due to the additional polar -OH group, 2-Hydroxy Cephalexin will elute before Cephalexin in reverse-phase chromatography.

Critical Method Parameters (CMP)

-

pH Control: Cephalexin is zwitterionic (pKa values approx. 2.5 and 7.3). To ensure robust retention and peak shape, we utilize a buffer at pH 3.0 . This keeps the carboxylic acid partially suppressed and the amine protonated, while the phenolic -OH (pKa ~10) remains neutral, preventing secondary interactions.

-

Stationary Phase: A standard C18 is sufficient, but a Polar-Embedded C18 or an End-capped C18 with high carbon load is preferred to prevent "dewetting" during the highly aqueous initial gradient required to retain the polar impurity.

Experimental Protocol

Reagents and Standards[4][5][6][7]

-

Reference Standard: 2-Hydroxy Cephalexin (Purity >95%).[4]

-

API Standard: Cephalexin Monohydrate (USP/EP Reference Standard).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

-

Buffer: Potassium Dihydrogen Phosphate (

), Orthophosphoric acid (85%).

Chromatographic Conditions[6][8]

| Parameter | Specification | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Hypersil Gold or Phenomenex Luna C18(2)) | High surface area provides necessary methylene selectivity for structural analogs. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Maintains acidic environment to stabilize the beta-lactam and control ionization. |

| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) | Methanol modifies selectivity; ACN reduces backpressure. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to optimize Van Deemter efficiency. |

| Column Temp | 25°C | Ambient control prevents retention time drift due to thermal fluctuations. |

| Injection Vol | 20 µL | Sufficient mass load for trace impurity detection without column overload. |

| Detection | UV-PDA at 254 nm (primary) and 220 nm (secondary) | 254 nm targets the phenyl chromophore; 220 nm increases sensitivity for amide bonds. |

Gradient Program

Objective: Retain the early eluting polar 2-Hydroxy impurity, then elute the API, then wash hydrophobic degradants.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration/Loading : High aqueous content to trap polar 2-OH Cephalexin. |

| 5.0 | 95 | 5 | Isocratic Hold : Ensures separation of injection void from the target impurity. |

| 20.0 | 60 | 40 | Linear Gradient : Elution of 2-Hydroxy Cephalexin followed by Cephalexin. |

| 25.0 | 20 | 80 | Wash : Elute highly hydrophobic impurities. |

| 30.0 | 95 | 5 | Re-equilibration : Return to initial conditions. |

| 35.0 | 95 | 5 | Ready : End of run. |

Method Development Logic & Workflow

The following diagram illustrates the decision-making process used to arrive at these specific conditions, ensuring the method is robust against the zwitterionic nature of the target.

Figure 1: Decision tree for selecting chromatographic conditions based on the physicochemical properties of 2-Hydroxy Cephalexin.

Sample Preparation & System Suitability[8][9][10]

Standard Preparation[1][2][5]

-

Stock Solution: Dissolve 10 mg of 2-Hydroxy Cephalexin Reference Standard in 10 mL of Mobile Phase A (Concentration: 1000 µg/mL). Note: Use sonication if necessary, but avoid heat to prevent degradation.

-

Working Standard: Dilute the Stock Solution with Mobile Phase A to a concentration of 10 µg/mL (Targeting 0.1% impurity level relative to a typical API sample).

Test Sample Preparation[8]

-

Weigh 50 mg of Cephalexin API/Formulation.

-

Dissolve in 50 mL of Mobile Phase A.

-

Filter through a 0.45 µm Nylon or PVDF syringe filter. Discard the first 2 mL of filtrate to prevent adsorption losses.

System Suitability Criteria

Before routine analysis, inject the Working Standard six times and verify:

-

Theoretical Plates (N): > 2000

-

Tailing Factor (T): 0.8 < T < 1.5

-

Resolution (Rs): > 2.0 between 2-Hydroxy Cephalexin and Cephalexin (if running a mixed standard).

Validation & Stability (Self-Validating Systems)

To ensure the method is truly "stability-indicating," you must prove it can detect the impurity in the presence of other degradants.

Forced Degradation (Specificity Check)

Since 2-Hydroxy Cephalexin is an oxidative degradant, perform the following stress test to generate it in situ and confirm the retention time matches the standard:

-

Oxidative Stress: Treat Cephalexin sample with 3%

for 2 hours at room temperature. -

Analysis: Inject the stressed sample.

-

Confirmation: Look for the growth of the peak at the specific retention time of 2-Hydroxy Cephalexin (approx. RRT 0.6 - 0.8 relative to Cephalexin).

Figure 2: Oxidative stress workflow to validate the detection of 2-Hydroxy Cephalexin in-situ.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions | Ensure Buffer concentration is at least 20mM; consider adding 1% Triethylamine (TEA) if pH allows. |

| Poor Resolution | Gradient too steep | Extend the initial isocratic hold (0-5 min) or lower the %B ramp rate. |

| Baseline Drift | UV absorbance of buffer | Ensure high-quality HPLC grade reagents; Phosphate absorbs below 210nm, so stick to >220nm. |

| Missing Peak | Degradation of Standard | 2-Hydroxy Cephalexin is sensitive. Prepare standards fresh daily and store at 4°C. |

References

-

Olsen, B. A., et al. (1993).[9] Multidimensional evaluation of impurity profiles for generic cephalexin and cefaclor antibiotics. Journal of Chromatography A. Retrieved from [Link]

-

Jeswani, R. M., et al. (2015). Development and Validation of Stability Indicating HPLC Method for Determination of Cephalexin. ResearchGate. Retrieved from [Link]

-

European Pharmacopoeia (Ph.[10] Eur.). Cefalexin Monograph. (General reference for impurity limits and standard conditions).

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. APIs para investigación e impurezas | CymitQuimica [cymitquimica.com]

- 5. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. (PDF) Multidimensional evaluation of impurity profiles for generic cephalexin and cefaclor antibiotics [academia.edu]

- 10. synthinkchemicals.com [synthinkchemicals.com]

Application Note: Identification of 2-Hydroxy Cephalexin using LC-MS/MS Fragmentation Patterns

Introduction

Cephalexin is a first-generation cephalosporin antibiotic widely prescribed to treat a variety of bacterial infections.[1][2] Its efficacy and safety profile have made it a cornerstone in clinical practice. Monitoring its metabolism is crucial for understanding its pharmacokinetic and pharmacodynamic properties, as well as for assessing potential drug-drug interactions and patient-specific metabolic variations. One of the key metabolites of cephalexin is 2-Hydroxy Cephalexin, formed by the hydroxylation of the phenylglycyl side chain. Accurate identification and quantification of this metabolite are essential in drug development and clinical research.

This application note provides a detailed protocol for the identification of 2-Hydroxy Cephalexin using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the characteristic fragmentation patterns of both cephalexin and its hydroxylated metabolite, offering a robust methodology for their differentiation and confirmation in biological matrices.

Molecular Structures and Proposed Fragmentation Pathways

The chemical structures of cephalexin and 2-Hydroxy Cephalexin are presented below. The addition of a hydroxyl group to the phenyl ring of cephalexin results in a mass increase of 15.9949 Da, a key differentiator in mass spectrometric analysis.

-

Cephalexin: C₁₆H₁₇N₃O₄S, Molecular Weight: 347.39 g/mol [2]

-

2-Hydroxy Cephalexin: C₁₆H₁₇N₃O₅S, Molecular Weight: 363.39 g/mol [3]

Collision-Induced Dissociation (CID) and Fragmentation Mechanisms

Collision-Induced Dissociation (CID) is a technique used in tandem mass spectrometry to fragment selected ions.[4] The kinetic energy of the selected precursor ion is increased, and upon collision with an inert gas, this energy is converted into internal energy, leading to bond cleavage and the formation of product ions.[4] For cephalosporins, fragmentation typically occurs at the β-lactam ring and the amide linkage.[5][6]

Proposed Fragmentation Pathway for Cephalexin and 2-Hydroxy Cephalexin

The fragmentation of cephalexin is well-characterized. The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 348.1. The primary fragmentation route involves the cleavage of the β-lactam ring and the loss of the phenylglycyl group.

Based on the known fragmentation of cephalexin, we can predict the fragmentation pattern of 2-Hydroxy Cephalexin. The precursor ion [M+H]⁺ will have an m/z of 364.1. The addition of the hydroxyl group to the phenyl ring will increase the mass of fragments containing this moiety by 16 Da.

Caption: Proposed fragmentation pathways for Cephalexin and 2-Hydroxy Cephalexin.

LC-MS/MS Methodology

This section outlines a comprehensive protocol for the analysis of 2-Hydroxy Cephalexin in a biological matrix such as human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with LC-MS/MS analysis.

Protocol:

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled cephalexin).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Causality: Acetonitrile is a commonly used organic solvent for protein precipitation as it efficiently denatures and precipitates plasma proteins. The use of an internal standard is critical for accurate quantification, as it compensates for variations in sample preparation and instrument response.

Liquid Chromatography

The chromatographic separation is designed to resolve 2-Hydroxy Cephalexin from its parent compound and other endogenous matrix components.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |

Causality: A C18 column is chosen for its excellent retention and separation of moderately polar compounds like cephalexin and its metabolites. The acidic mobile phase (0.1% formic acid) promotes the protonation of the analytes, which is essential for positive ion electrospray ionization. The gradient elution allows for efficient separation of compounds with different polarities.

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument dependent, optimize for signal |

MRM Transitions

The following MRM transitions are proposed for the identification and quantification of cephalexin and 2-Hydroxy Cephalexin. The collision energies should be optimized for the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point | Purpose |

| Cephalexin | 348.1 | 158.0 | 25 | Quantifier |

| Cephalexin | 348.1 | 174.0 | 20 | Qualifier |

| 2-Hydroxy Cephalexin | 364.1 | 174.0 | 25 | Quantifier |

| 2-Hydroxy Cephalexin | 364.1 | 190.0 | 20 | Qualifier |

Causality: MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. The use of both a quantifier and a qualifier ion transition increases the confidence in the identification of the analyte. The ratio of the quantifier to qualifier ion should be consistent between standards and unknown samples.

Overall Experimental Workflow

The entire process from sample receipt to data analysis is outlined in the workflow diagram below.

Caption: Experimental workflow for the identification of 2-Hydroxy Cephalexin.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the identification of 2-Hydroxy Cephalexin using LC-MS/MS. By understanding the predictable fragmentation patterns of cephalosporins, a reliable method can be established even in the absence of a commercially available standard for the metabolite. The detailed steps for sample preparation, liquid chromatography, and mass spectrometry, along with the rationale behind these choices, provide a solid foundation for researchers in drug metabolism and pharmacokinetics to implement this methodology. The high selectivity and sensitivity of the MRM approach ensure confident identification and pave the way for accurate quantification of this important cephalexin metabolite.

References

-

Zhang, M., et al. (2018). Simultaneous Determination of Cefalexin, Cefazolin, Flucloxacillin, and Probenecid by Liquid Chromatography-Tandem Mass Spectrometry for Total and Unbound Concentrations in Human Plasma. Therapeutic Drug Monitoring, 40(6), 682-692. Available at: [Link]

-

PubChem. (n.d.). Cephalexin. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Cephalexin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Wikipedia. (2024). Cefalexin. Retrieved from [Link]

- Griffith, R. S. (1983). The pharmacology of cephalexin.

- Berendsen, B. J. A., et al. (2015). A ß-lactam LC-MS/MS multi-method including penicillins, cephalosporins and carbapenems. Wageningen University & Research.

-

ResearchGate. (n.d.). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... Retrieved from [Link]

- Ahmad, I., et al. (2017). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC North America, 35(2), 116-123.

- Sereda, V., & Varlamov, V. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A, 132(1), 236-240.

- Hu, C., et al. (2018). Validated LC-MS/MS method for simultaneous analysis of 21 cephalosporins in zebrafish for a drug toxicity study. Analytical Biochemistry, 558, 43-51.

- Yu, C., & Huang, L. (2018). Cross-Linking Mass Spectrometry: An Emerging Technology for Interactomics and Structural Biology. Analytical Chemistry, 90(1), 144-165.

- Karageorgou, E., & Samanidou, V. (2014). Multiresidue LC–MS/MS analysis of cephalosporins and quinolones in milk following ultrasound-assisted matrix solid-phase dispersive extraction combined with the quick, easy, cheap, effective, rugged, and safe methodology.

- Kersten, S., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Metabolites, 11(4), 229.

-

EPFL. (2024). Web-based application for in silico fragmentation. MS tools. Retrieved from [Link]

- Maki, S. A. (2006). Quantitative Analysis of Cephalexin Antibiotic by using Normal and Derivative spectrophotometric Methods (Master's thesis). AL-Nahrain University.

- Hufnagel, P., & Huschek, G. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.

- Lourenço, F. R., et al. (2022). Molecular Structure and Antibacterial Activity of Degradation Products from Cephalexin Solutions Submitted to Thermal and Photolytic Stress. Antibiotics, 11(3), 393.

- Brodbelt, J. S. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(1), 30-47.

Sources

Application Note: Rapid Quantification of 2-Hydroxy Cephalexin using a Stability-Indicating UPLC-UV Method

Abstract

This application note details a robust, rapid, and stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the precise quantification of 2-Hydroxy Cephalexin, a potential impurity and degradation product of the cephalosporin antibiotic, Cephalexin. The method leverages the efficiency of sub-2 µm particle chromatography to achieve excellent resolution and a total run time of under 4 minutes. This protocol is designed for researchers, quality control analysts, and drug development professionals involved in the purity testing and stability assessment of Cephalexin.

Introduction: The Rationale for Impurity Profiling

Cephalexin is a widely prescribed first-generation cephalosporin antibiotic effective against a range of bacterial infections.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity, potency, and stability is paramount to guaranteeing patient safety and therapeutic efficacy. During synthesis, storage, or upon exposure to stress conditions (e.g., acid, base, oxidation), Cephalexin can degrade, leading to the formation of various related substances.[3][4]

2-Hydroxy Cephalexin is a known Cephalexin derivative that may arise as a process-related impurity or a degradant.[5][6] Regulatory bodies mandate the identification and quantification of such impurities. Therefore, a reliable and rapid analytical method is essential for quality control (QC) laboratories to monitor the purity of Cephalexin bulk drug and finished pharmaceutical products.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including drastically reduced analysis times, lower solvent consumption, and improved chromatographic resolution, which is critical for separating structurally similar compounds.[7][8] This note presents a UPLC method optimized for the baseline separation and accurate quantification of 2-Hydroxy Cephalexin from its parent compound.

Scientific Principles of the Separation

The success of this method hinges on leveraging the physicochemical properties of Cephalexin and its hydroxylated analogue within a reversed-phase chromatographic system.

-

Analyte Chemistry: Cephalexin is a zwitterionic molecule, containing both a primary amine (pKa ≈ 7.2) and a carboxylic acid group (pKa ≈ 3.3).[9][10] 2-Hydroxy Cephalexin shares this fundamental structure with the addition of a hydroxyl group, making it slightly more polar than the parent drug.

-

Stationary Phase Selection: A C18 stationary phase with sub-2 µm particles (e.g., ACQUITY UPLC BEH C18) is selected for its hydrophobic character and high separation efficiency.[8][11] This phase effectively retains the moderately polar analytes.

-

Mobile Phase pH Control: The mobile phase pH is the most critical parameter for achieving a robust separation. By employing a buffer with a pH of approximately 3.0 (e.g., 0.1% formic acid), we ensure that the carboxylic acid group on both molecules is protonated (in its non-ionized form). This suppresses silanol interactions and promotes consistent hydrophobic retention on the C18 phase, leading to sharp, symmetrical peaks.

-

Advanced Column Hardware: Modern UPLC columns often incorporate technologies to minimize undesirable secondary interactions. For carboxylate-containing analytes like cephalosporins, stainless-steel hardware can lead to peak tailing and poor recovery.[7] The use of columns with hybrid particle technology or advanced surfaces mitigates these effects, enhancing analytical accuracy and precision.

-

UV-Vis Detection: The β-lactam ring and conjugated side-chain in the cephalosporin structure act as a chromophore, exhibiting strong UV absorbance. A detection wavelength of 262 nm provides excellent sensitivity for both Cephalexin and its impurities.[12] The use of a Photodiode Array (PDA) detector is highly recommended to simultaneously acquire spectra across a range of wavelengths, which can be used to assess peak purity.

Experimental Protocol

Instrumentation and Materials

-

UPLC System: An ACQUITY UPLC H-Class System or equivalent, equipped with a Quaternary Solvent Manager, Sample Manager with flow-through needle, and an ACQUITY UPLC PDA Detector.

-

Data System: Empower™ 3 Chromatography Data Software.

-

Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

-

Chemicals:

-

Cephalexin Reference Standard (USP or equivalent)

-

2-Hydroxy Cephalexin Reference Standard

-

Acetonitrile (UPLC/MS Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm, e.g., Milli-Q)

-

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

| Parameter | Condition |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid (v/v) in Water |

| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile |

| Flow Rate | 0.45 mL/min |

| Gradient Elution | Time (min) |

| 0.00 | |

| 2.50 | |

| 2.60 | |

| 3.10 | |

| 3.20 | |

| 4.00 | |

| Column Temperature | 40 °C |

| Sample Temperature | 10 °C |

| Injection Volume | 1.5 µL |

| Detection | PDA: Wavelength 262 nm |

| Sampling Rate | 20 points/sec |

Preparation of Solutions

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of deionized water. Dilute to volume with water and mix thoroughly.

-

Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of acetonitrile. Dilute to volume with acetonitrile and mix thoroughly.

-

Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Cephalexin reference standard and 25 mg of 2-Hydroxy Cephalexin reference standard into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

-

Working Standard & Calibration Curve Solutions: Prepare a mixed working standard solution containing both analytes. For example, a solution with 500 µg/mL of Cephalexin and 5.0 µg/mL of 2-Hydroxy Cephalexin is suitable for system suitability. Prepare a series of calibration standards for 2-Hydroxy Cephalexin by serially diluting its stock solution to cover the expected impurity range (e.g., 0.1 µg/mL to 10 µg/mL).

System Validation and Quality Control

To ensure the trustworthiness of the results, the protocol must be validated according to ICH guidelines.[1][13] Key validation parameters include:

-

System Suitability: Before sample analysis, inject a suitability standard (e.g., 5 replicate injections). The acceptance criteria should be:

-

Resolution: The resolution between the Cephalexin and 2-Hydroxy Cephalexin peaks must be > 2.0.

-

Tailing Factor: Tailing factor for each peak should be ≤ 1.5.

-

Reproducibility: The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.

-

-

Specificity (Stability-Indicating): The method's ability to resolve the analyte from potential interferences must be demonstrated. This is typically achieved through forced degradation studies.[1][4] Subject a Cephalexin solution to acidic, basic, oxidative (H₂O₂), thermal, and photolytic stress. Analyze the stressed samples to confirm that the 2-Hydroxy Cephalexin peak is free from co-eluting degradants.

-

Linearity: Analyze calibration standards at a minimum of five concentration levels. The method should demonstrate linearity with a correlation coefficient (R²) of ≥ 0.999.[7]

-

Limit of Quantification (LOQ) and Detection (LOD): The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. The LOD is the lowest concentration that can be reliably detected.[14] These must be sufficiently low to quantify impurities at required reporting thresholds (e.g., 0.1%).

Workflow and Data Processing

The overall experimental process from sample preparation to final analysis follows a logical sequence to ensure data integrity.

Figure 1. A comprehensive workflow diagram illustrating the key stages from initial sample and mobile phase preparation through UPLC analysis and final data quantification.

Expected Results

Under the specified conditions, a baseline separation of 2-Hydroxy Cephalexin and Cephalexin will be achieved. As 2-Hydroxy Cephalexin is more polar, it is expected to elute slightly earlier than the parent Cephalexin peak. A representative chromatogram would show a small, sharp peak for 2-Hydroxy Cephalexin followed by a much larger, well-resolved peak for Cephalexin, all within a 4-minute runtime. The rapid gradient ensures that any late-eluting, non-polar impurities are quickly flushed from the column, preparing it for the next injection.

Conclusion

The UPLC method described herein is rapid, sensitive, and specific for the quantification of 2-Hydroxy Cephalexin. With a run time of under four minutes, this method provides a significant improvement in sample throughput compared to conventional HPLC methods, making it exceptionally well-suited for high-volume quality control environments and research applications in drug development. The protocol's design is grounded in fundamental chromatographic principles and can be readily validated and implemented.

References

-

Waters Corporation. (2023). Rapid Analysis of Cephalosporins and Related Drug Substances Using CORTECS™ Premier Columns featuring MaxPeak™ Technology. Waters Application Note; 720007289. [Link]

-

Panda, S. S., Kumar, B. V. R., Dash, R., & Mohanta, G. (2013). Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods. Scientia Pharmaceutica, 81(4), 1029–1041. [Link]

-

Waters Corporation. (n.d.). Rapid Analysis of Cephalosporins and Related Drug Substances Using CORTECS™ Premier Columns featuring MaxPeak™ Technology. Retrieved from [Link]

- von Ahn, A., Dallegrave, A., dos Santos, J. D., & Garcia, C. V. (2022). Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies.

-

von Ahn, A., Dallegrave, A., dos Santos, J. D., & Garcia, C. V. (2022). Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies. Semantic Scholar. [Link]

-

SIELC Technologies. (n.d.). Separation of Cephalexin on Newcrom R1 HPLC column. Retrieved from [Link]

-

Panda, S. S., et al. (2013). Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods. SciSpace. [Link]

-

Waters Corporation. (n.d.). Rapid Analysis of Pharmaceuticals in Human Tissues Using the ACQUITY UPLC with 2D Technology. Waters Application Note. Retrieved from [Link]

-

Al-Ghannam, S. M. (2006). Rapid and sensitive high performance liquid chromatographic determination of four cephalosporin antibiotics in pharmaceutical and body fluids. ResearchGate. [Link]

-

von Ahn, A., et al. (2022). Chemical structure of impurities and their main degradation from cephalexin. ResearchGate. [Link]

- Zhang, Q. (2018).

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Cefadroxil. Retrieved from [Link]

-

Kumar, V., et al. (2022). Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules, 27(22), 7958. [Link]

- Siddiqui, M. R., Al-Othman, Z. A., & Rahman, N. (2017). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods.

- Maki, S. A. (2006). Quantitative Analysis of Cephalexin Antibiotic by using Normal and Derivative spectrophotometric Methods. AL-Nahrain University.

-

Gilar, M., & Pohl, C. A. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules, 27(23), 8206. [Link]

- U.S. Food and Drug Administration. (2018).

-

Wang, J., et al. (2022). Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties. CrystEngComm, 24(2), 332-341. [Link]

-

Drugs.com. (2024). Cephalexin Tablets: Package Insert / Prescribing Information. Retrieved from [Link]

Sources

- 1. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. helixchrom.com [helixchrom.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 2-Hydroxy Cephalexin | 215172-75-1 [chemicalbook.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. lcms.cz [lcms.cz]

- 8. mdpi.com [mdpi.com]

- 9. Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05565A [pubs.rsc.org]

- 10. Cephalexin Tablets: Package Insert / Prescribing Information [drugs.com]

- 11. lcms.cz [lcms.cz]

- 12. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 13. scispace.com [scispace.com]

- 14. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Crystallization & Purification Protocols for 2-Hydroxy Cephalexin

Part 1: Executive Summary & Chemical Context

The Target Molecule

This guide details the purification and crystallization of 2-Hydroxy Cephalexin (CAS: 215172-75-1).

-

Chemical Definition: (6R,7R)-7-[[(2R)-2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2]

-

Distinction: It is the ortho-hydroxy analog of Cephalexin. It must be distinguished from Cefadroxil (the para-hydroxy analog) and Cephalexin (unsubstituted phenyl ring).

-

Application: Primarily used as a high-purity analytical standard for impurity profiling in Cephalexin drug substances, or as a novel beta-lactam candidate in drug discovery.

The Purification Challenge

Purifying 2-Hydroxy Cephalexin presents a unique set of physicochemical challenges compared to its parent compounds:

-

The "Ortho-Effect": The hydroxyl group at the ortho position creates intramolecular hydrogen bonding with the exocyclic amine or amide nitrogen. This alters the pKa values and solubility profile compared to the para-isomer (Cefadroxil), often leading to higher solubility in non-polar regions and distinct crystal habits.

-

Zwitterionic Behavior: Like all cephalosporins, it exhibits minimum solubility at its isoelectric point (pI). However, the phenolic group introduces a third ionization state, requiring precise pH control.

-

Stability: The beta-lactam ring is susceptible to hydrolysis at high pH (>8.5) and high temperatures, necessitating low-temperature processing.

Part 2: Physicochemical Basis of Separation

To design a self-validating protocol, one must understand the solubility landscape. 2-Hydroxy Cephalexin behaves as a zwitterion.

-

Acidic Region (pH < 2): Cationic form (Amine protonated, Carboxyl protonated). High Solubility.

-

Isoelectric Region (pH 4.0 – 5.5): Zwitterionic form (Amine protonated, Carboxyl deprotonated). Minimum Solubility (Supersaturation Zone).

-

Basic Region (pH > 7.5): Anionic form (Amine deprotonated, Carboxyl deprotonated, Phenol deprotonated). High Solubility but High Degradation Risk .

Experimental Determination of Metastable Zone Width (MSZW)

Before scaling up, perform a solubility scan. The ortho-substitution typically shifts the pI slightly lower than Cephalexin (pI ~4.5) due to the electron-withdrawing inductive effect of the ortho-hydroxyl group on the amine.

Part 3: Detailed Protocols

Protocol A: Reactive Crystallization (De Novo Synthesis)

Use this protocol when synthesizing 2-Hydroxy Cephalexin enzymatically from 7-ADCA and 2-Hydroxy-Phenylglycine Methyl Ester (2-HPGME).

Reagents & Equipment

-

Precursors: 7-ADCA (solubilized in ammonia), 2-HPGME.

-

Catalyst: Immobilized Penicillin G Acylase (PGA).

-

Solvent: Water/Methanol (95:5 v/v).

-

Equipment: Jacketed crystallizer with overhead stirring (Rushton turbine), FBRM (Focused Beam Reflectance Measurement) probe (optional).

Step-by-Step Workflow

-

Enzymatic Coupling (The Reaction Phase):

-

Dissolve 7-ADCA in water by adjusting pH to 7.5 using dilute

. -

Add 2-HPGME (molar ratio 1.1 : 1 vs 7-ADCA).

-

Add Enzyme (PGA). Maintain temperature at 15°C (low temperature preserves the beta-lactam ring).

-

Mechanism:[3][4][5][6] The enzyme couples the precursors. As the concentration of 2-Hydroxy Cephalexin rises, it approaches supersaturation.

-

-

Clarification:

-

Once conversion >95% (monitor via HPLC), filter off the immobilized enzyme.

-

The filtrate contains the product in solution at pH ~7.0.

-

-

pH-Shift Crystallization (The Purification Phase):

-

Acidification: Slowly dose 2M

to lower pH. -

Critical Process Parameter (CPP): The target is the pI (approx pH 4.2 – 4.8).

-

Seeding: At pH 5.5 (just before the crash point), add 0.5% w/w seed crystals of 2-Hydroxy Cephalexin monohydrate. This promotes the formation of the stable monohydrate polymorph and prevents oiling out.

-

Aging: Hold the slurry at the pI pH for 2–4 hours at 5°C. The ortho-hydroxy isomer will crystallize out, while unreacted 2-HPGME (which has higher solubility in this range) remains in the mother liquor.

-

-

Isolation:

-

Filter the slurry.[3]

-

Wash: Displacement wash with cold water/isopropanol (80:20) to remove residual phenylglycine impurities.

-

Drying: Vacuum dry at 40°C. Caution: Over-drying can dehydrate the crystal lattice (loss of water of hydration), leading to amorphous material.

-

Protocol B: Recrystallization for High-Purity Standards (>99.5%)

Use this protocol to purify crude material or isolate the specific isomer from a mixture of structural analogs.

-

Dissolution:

-

Suspend crude 2-Hydroxy Cephalexin in water (10 mL/g).

-

Add 1M HCl dropwise until the solution clears (pH ~1.5).

-

Filtration: Filter through a 0.22 µm membrane to remove insolubles.

-

-

Anti-Solvent Addition (Optional but Recommended):

-

Add Isopropanol (IPA) to the acidic solution until the ratio is 10% v/v. IPA acts as an anti-solvent and improves yield during the pH shift.

-

-

Controlled Neutralization:

-

Slowly add 1M

or Triethylamine. -

Turbidity Point: Watch for the first onset of turbidity (usually around pH 2.5–3.0). Stop stirring and allow nucleation for 15 mins.

-

Resume base addition until pH reaches 4.5 (pI).

-

-

Ripening:

-

Cool to 0–5°C.

-

Stir for 4 hours. The "Ortho" isomer tends to form dense, prismatic crystals under these conditions, distinguishing it from the needle-like habit often seen in standard Cephalexin.

-

Part 4: Visualization of the Process

Diagram 1: Reactive Crystallization Workflow

This diagram illustrates the coupled reaction and separation pathway, highlighting the critical pH control points.

Caption: Workflow for the enzymatic synthesis and reactive crystallization of 2-Hydroxy Cephalexin, emphasizing impurity rejection at the isoelectric point.

Part 5: Critical Quality Attributes (CQAs) & Troubleshooting

Polymorphism Control

Cephalosporins frequently exist as hydrates. For 2-Hydroxy Cephalexin, the Monohydrate is typically the thermodynamically stable form in aqueous systems.

-

Risk: Dehydration to an unstable amorphous form occurs if dried >45°C under high vacuum.

-

Validation: Verify crystal form using Powder X-Ray Diffraction (PXRD). Look for characteristic peaks (distinct from Cephalexin Monohydrate).

Impurity Rejection Table

The following table summarizes how this protocol separates the target from common structural impurities.

| Impurity | Chemical Nature | Behavior at pH 4.5 (pI) | Removal Strategy |

| 2-Hydroxy Cephalexin | Target (Zwitterion) | Insoluble (Precipitates) | Collected on filter |

| 2-HPGME | Ester Precursor | Soluble (Protonated amine) | Washed out in Mother Liquor |

| 2-Hydroxyphenylglycine | Hydrolysis Byproduct | Soluble (Different pI ~5.8) | Displacement Wash |

| 7-ADCA | Beta-lactam Core | Soluble (pI ~4.0 but higher solubility) | Remains in Mother Liquor |

Troubleshooting Common Issues

-

Issue: Product "oils out" instead of crystallizing.

-

Cause: Supersaturation generated too quickly or high impurity load.

-

Solution: Reduce acid addition rate. Add seeds before the cloud point. Increase ionic strength slightly (add NaCl) to salt out the product in a controlled manner.

-

-

Issue: High levels of Phenylglycine impurity in final cake.

-

Cause: pH drifted too high (> 6.0) during washing.

-

Solution: Ensure wash solvent is pH adjusted to 4.5. Use a co-solvent wash (Water/IPA) to solubilize the organic impurities.

-

Part 6: References

-

McDonald, M. A., et al. (2019). Reactive Crystallization of Beta-Lactam Antibiotics. Mettler Toledo Application Library. Link

-

Li, M., et al. (2019). Optimizing the Aspect Ratio of Cephalexin in Reactive Crystallization by Controlling Supersaturation and Seeding Policy. Transactions of Tianjin University, 25, 273–283. Link

-

Rousseau, R. W., et al. (2019). Crystallization Kinetics of Cephalexin Monohydrate in the Presence of Cephalexin Precursors. Crystal Growth & Design, 19(9), 5049–5057. Link

-

ChemicalBook. (2023). 2-Hydroxy Cephalexin Product Properties and CAS 215172-75-1 Data.[2][7][8]Link

-

SynThink Research Chemicals. (2023). Impurity Standards: 2-Hydroxy Cephalexin Structure and Analysis.Link

Sources

- 1. 2-HYDROXYCEPHALEXIN [drugfuture.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 4. CN105274177A - Preparation method of cephalexin raw material and capsules - Google Patents [patents.google.com]

- 5. EP0658558A1 - Separation of cephalosporin isomers - Google Patents [patents.google.com]

- 6. acs.figshare.com [acs.figshare.com]

- 7. BioOrganics [bioorganics.biz]

- 8. 2-Hydroxy Cephalexin | 215172-75-1 [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Cephalexin & 2-Hydroxy Cephalexin Resolution

Case ID: CPX-RES-001 Status: Open Priority: High (Method Development/QC) Assigned Specialist: Senior Application Scientist

Executive Summary: The Separation Challenge

Welcome to the technical support hub for Cephalosporin analysis. You are likely encountering co-elution or poor resolution (

The Core Problem:

Both compounds are zwitterionic

The Solution Strategy: To resolve this critical pair, we must exploit the polarity difference rather than ionization differences. This requires precise control of the Mobile Phase pH (to lock the ionization state) and the Organic Modifier Selectivity (to differentiate based on hydrophobicity).

Triage: Quick Diagnostic (Tier 1 Support)

Before altering your method, verify these three critical parameters. If any are off, they are the likely root cause of your resolution loss.

| Parameter | Specification | Why it matters |

| Mobile Phase pH | 2.5 ± 0.1 | Cephalexin is zwitterionic (pI ~4.5).[1] At pH 2.5, the carboxyl group is protonated (neutral), increasing retention on C18. If pH drifts > 3.0, the carboxyl ionizes, reducing retention and causing co-elution. |

| Column History | < 500 Injections | |

| Sample Solvent | Mobile Phase A | Dissolving samples in 100% MeOH/ACN causes "solvent effect," leading to peak broadening and loss of resolution at the solvent front. |

Deep Dive: Troubleshooting Guide (Tier 2 Support)

Issue A: Co-elution (Resolution < 1.5)

Symptom: The 2-OH-CPX shoulder merges into the main Cephalexin peak.

Root Cause: Insufficient selectivity. The hydrophobic difference between CPX and 2-OH-CPX is too small for your current organic modifier strength.

Corrective Action:

-

Switch Selectivity (Methanol vs. Acetonitrile):

-

Acetonitrile (ACN) is aprotic and elutes strictly by hydrophobicity.

-

Methanol (MeOH) is protic and can form hydrogen bonds with the extra hydroxyl group on 2-OH-CPX.

-

Protocol: Replace 50% of your ACN with MeOH. The MeOH will interact differently with the 2-OH group, likely shifting its retention time relative to CPX.

-

-

Lower the pH:

-

Ensure your buffer is Phosphate (20-50 mM) adjusted to pH 2.5 .

-

Mechanism: At pH 2.5, the carboxylic acid is suppressed. 2-OH-CPX, being more polar, will naturally elute earlier than CPX. If pH is too high (e.g., 4.5), both are partially ionized and elute too fast to separate.

-

Issue B: Peak Tailing (Asymmetry > 1.2)

Symptom: Cephalexin elutes with a long "tail," obscuring the impurity.

Root Cause: Secondary interactions between the free amine of Cephalexin and residual silanols on the silica support.

Corrective Action:

-

Add a Silanol Blocker: Add Triethylamine (TEA) (0.1% to 0.5%) to the mobile phase. TEA competes for the silanol sites, "capping" them and allowing Cephalexin to elute symmetrically.

-

Use "End-Capped" Columns: Ensure you are using a modern "Base Deactivated" (BDS) or heavily end-capped C18 column (e.g., L1 packing according to USP).

Validated Experimental Protocol

This protocol is derived from USP/EP principles for Cephalexin related substances but optimized for separating polar hydroxylated impurities.

Reagents & Materials

-

Column: C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Hypersil BDS or equivalent).

-

Buffer: 20 mM Potassium Dihydrogen Phosphate (

). -

Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Triethylamine (TEA), Phosphoric Acid (

).

Method Parameters

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C (Control is critical; fluctuations shift pKa) |

| Detection | UV @ 254 nm |

| Injection Vol | 20 µL |

| Run Time | 30 Minutes |

Mobile Phase Preparation (Isocratic)

-

Buffer Preparation: Dissolve 2.72 g

in 1000 mL water. Add 2 mL Triethylamine. Adjust pH to 2.5 ± 0.1 with Phosphoric Acid. -

Mobile Phase Mix:

-

Buffer: 85%

-

Acetonitrile: 10%[2]

-

Methanol: 5%

-

Note: The ternary mix (Buffer/ACN/MeOH) provides the unique selectivity needed for the hydroxyl group separation.

-

Step-by-Step Workflow

-

Equilibration: Flush column with Mobile Phase for 45 mins until baseline stabilizes.

-

System Suitability: Inject a standard mix containing CPX and 2-OH-CPX (or a degraded sample).

-

Target: Resolution (

) > 2.0. -

Target: Tailing Factor (

) < 1.5.

-

-

Sample Analysis: Inject samples. 2-OH-CPX should elute before Cephalexin due to higher polarity.

Troubleshooting Logic Map

The following diagram visualizes the decision process for resolving Cephalexin peak issues.

Caption: Decision tree for isolating root causes of Cephalexin/2-Hydroxy Cephalexin co-elution, focusing on pH control and silanol suppression.

Frequently Asked Questions (FAQs)

Q: Why is pH 2.5 so critical? Can I run at pH 6.0? A: At pH 6.0, Cephalexin is in its zwitterionic form (COO- and NH3+). While it is stable, the retention on C18 drops significantly because the molecule is highly charged. Furthermore, the ionization difference between CPX and 2-OH-CPX is minimized at this pH. At pH 2.5, the carboxyl is protonated (neutral), driving the molecule into the stationary phase and maximizing the separation window based on the hydroxyl group's polarity [1][2].

Q: I see a split peak for Cephalexin. Is this the 2-Hydroxy impurity? A: Not necessarily. A split peak often indicates sample solvent incompatibility . If you dissolved your sample in 100% Acetonitrile but your mobile phase is 85% water, the drug precipitates or travels faster than the mobile phase at the inlet. Always dissolve samples in the mobile phase or a slightly weaker solvent [3].

Q: Can I use a C8 column instead of C18?

A: USP monographs recommend L1 (C18). A C8 column is less hydrophobic. Since 2-OH-CPX is already more polar than CPX, using a C8 column will likely reduce retention for both analytes, potentially causing them to elute in the void volume (

References

-

United States Pharmacopeia (USP). Cephalexin Monograph: Organic Impurities.[3] USP-NF. (Standard reference for L1 column usage and phosphate buffer conditions).

-

European Directorate for the Quality of Medicines. Cefalexin Monograph 0708. European Pharmacopoeia (Ph.[4] Eur.). (Defines impurity limits and pH sensitivity).

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development.

-

Helix Chromatography. HPLC Analysis of Antibiotic Cefalexin and Related Impurities on Coresep 100 Mixed-Mode Column. (Demonstrates separation principles of hydrophilic/hydrophobic impurities).

-

ResearchGate. RP-HPLC Developed Analytical Method for Cephalexin Determination. (Validation of pH 4.0-2.5 ranges for resolution).

Sources

Technical Support Center: Stabilizing 2-Hydroxy Cephalexin Samples for Long-Term Autosampler Runs

This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges of maintaining the stability of 2-Hydroxy Cephalexin in solution, particularly for long-term autosampler runs in analytical workflows like HPLC and UPLC. As there is limited direct literature on the stability of 2-Hydroxy Cephalexin, the principles outlined here are based on the well-documented stability profiles of its parent compound, Cephalexin, and the broader class of cephalosporin antibiotics. The core instability of these molecules is primarily dictated by the strained β-lactam ring, a feature shared by 2-Hydroxy Cephalexin.

Section 1: Understanding the Instability of 2-Hydroxy Cephalexin

The primary challenge in the analysis of β-lactam antibiotics, including 2-Hydroxy Cephalexin, is their inherent chemical instability in aqueous solutions.[1] The degradation of the molecule leads to a loss of the parent compound, resulting in inaccurate quantification and the appearance of degradation products that can interfere with chromatographic analysis.

The main degradation pathway for cephalosporins is the hydrolysis of the β-lactam ring.[2] This process can be catalyzed by acidic or basic conditions and is also influenced by temperature. Other degradation pathways include oxidation and photolysis.[3][4] One of the identified degradation products of cephalexin is 2-hydroxy-3-phenyl pyrazine, indicating that complex transformations can occur following the initial breakdown of the β-lactam structure.[5][6][7]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of 2-Hydroxy Cephalexin, providing explanations and actionable solutions.

Q1: I'm observing a continuous decrease in the peak area of 2-Hydroxy Cephalexin over a long autosampler sequence. What is the likely cause?

A1: This is a classic sign of in-vial degradation. The primary factors to investigate are the temperature of the autosampler, the pH of your sample solvent, and the duration of the run. Cephalosporins are susceptible to hydrolysis, which is accelerated at room temperature and in neutral to alkaline pH.[2][3]

-

Immediate Action: Set your autosampler temperature to 4°C. For extended runs (over 24 hours), consider -20°C if your autosampler has this capability, though be mindful of potential freeze-thaw issues if reinjecting from the same vial.

-

Solvent Check: Ensure your sample is dissolved in a slightly acidic buffer (pH 4-6). Avoid purely aqueous solutions at neutral pH for long-term storage.

Q2: I see several new, smaller peaks appearing in my chromatograms later in the analytical run. Are these contaminants?

A2: It is highly probable that these are degradation products of 2-Hydroxy Cephalexin. As the parent molecule breaks down, it forms various smaller molecules.

-

Troubleshooting Steps:

-

Perform a forced degradation study: Intentionally degrade a sample of 2-Hydroxy Cephalexin with mild acid, base, and peroxide.[4] This will help you to chromatographically identify the degradation products.

-

Optimize your chromatography: Ensure your method has sufficient resolution to separate the parent peak from its degradants.[1]

-

Re-evaluate your sample preparation: The goal is to minimize the time between sample preparation and analysis and to maintain cold conditions throughout.

-

Q3: My results are inconsistent and show poor reproducibility between runs.

A3: Inconsistent results often point to variable sample stability. If your sample preparation and storage are not rigorously controlled, the degree of degradation can vary from vial to vial.

-

Key Areas for Improvement:

-

Standardize Sample Preparation: Prepare all samples (standards, QCs, and unknowns) under identical conditions (temperature, time, and solvent).

-

Minimize Time at Room Temperature: Keep samples on ice or in a refrigerated rack during preparation.

-

Autosampler Temperature: Ensure the autosampler is maintaining the set temperature consistently.

-

Q4: Can I prepare my 2-Hydroxy Cephalexin stock solution in water and store it in the refrigerator?

A4: While refrigeration at 4°C significantly slows down degradation compared to room temperature, preparing stock solutions in a slightly acidic buffer or an organic solvent like methanol is preferable for longer-term stability.[8][9] Purely aqueous solutions, especially if not pH-controlled, can still lead to noticeable degradation over several days. For long-term storage (weeks to months), stock solutions should be stored at -20°C or -80°C.[8]

Section 3: Protocols for Enhancing Stability

Recommended Sample Preparation Protocol for Long-Term Autosampler Stability

This protocol is designed to minimize the degradation of 2-Hydroxy Cephalexin in prepared samples.

Materials:

-

2-Hydroxy Cephalexin reference standard

-

HPLC-grade water

-

HPLC-grade methanol or acetonitrile

-

Phosphate or acetate buffer (0.1 M), pH 5.0

-

Autosampler vials with caps

-

Ice bath

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh the 2-Hydroxy Cephalexin reference standard.

-

Dissolve in methanol or a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

-

Store the stock solution at -20°C in amber glass vials.

-

-

Working Solution and Calibration Standard Preparation:

-

Perform serial dilutions of the stock solution using a diluent of 50:50 (v/v) acidic buffer (pH 5.0) and acetonitrile.

-

Prepare all working solutions and calibration standards in an ice bath to maintain a low temperature.